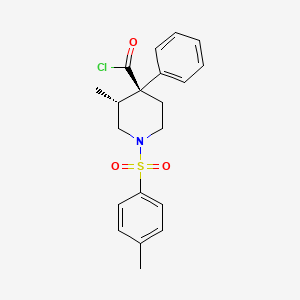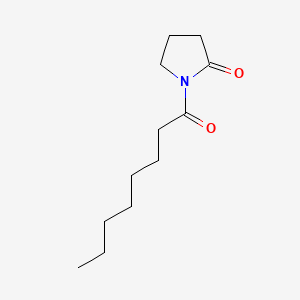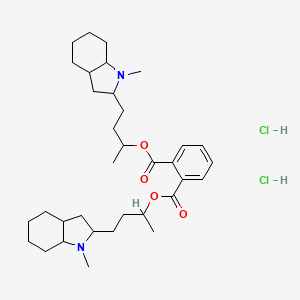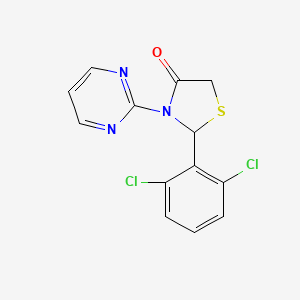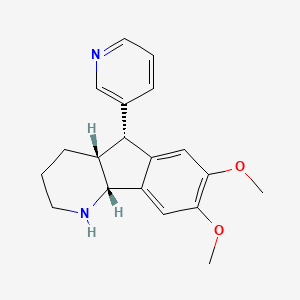
1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-7,8-dimethoxy-5-(3-pyridinyl)-, (4a-alpha,5-beta,9b-alpha)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-7,8-dimethoxy-5-(3-pyridinyl)-, (4a-alpha,5-beta,9b-alpha)- is a complex organic compound that belongs to the class of indeno-pyridines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indeno(1,2-b)pyridine derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the indeno-pyridine core through cyclization of appropriate precursors.
Functional Group Modifications: Introduction of methoxy and pyridinyl groups through substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processing: Utilizing large-scale reactors for the stepwise synthesis.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
1H-Indeno(1,2-b)pyridine derivatives can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of double bonds or functional groups.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Transition metal catalysts like palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
1H-Indeno(1,2-b)pyridine derivatives have a wide range of scientific research applications, including:
Medicinal Chemistry: Potential use as therapeutic agents for various diseases.
Biological Studies: Investigation of their biological activities and mechanisms of action.
Industrial Applications: Use as intermediates in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 1H-Indeno(1,2-b)pyridine derivatives involves interaction with specific molecular targets and pathways. These compounds may:
Bind to Enzymes: Inhibit or activate enzyme activity.
Interact with Receptors: Modulate receptor signaling pathways.
Affect Cellular Processes: Influence cell proliferation, apoptosis, or differentiation.
Comparación Con Compuestos Similares
Similar Compounds
1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-5-phenyl-: Another derivative with different substituents.
1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-7,8-dimethoxy-5-(2-pyridinyl)-: A similar compound with a different position of the pyridinyl group.
Uniqueness
The uniqueness of 1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-7,8-dimethoxy-5-(3-pyridinyl)- lies in its specific substitution pattern, which may confer unique biological activities and chemical properties compared to other derivatives.
Propiedades
Número CAS |
88763-58-0 |
|---|---|
Fórmula molecular |
C19H22N2O2 |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
(4aR,5S,9bR)-7,8-dimethoxy-5-pyridin-3-yl-2,3,4,4a,5,9b-hexahydro-1H-indeno[1,2-b]pyridine |
InChI |
InChI=1S/C19H22N2O2/c1-22-16-9-14-15(10-17(16)23-2)19-13(6-4-8-21-19)18(14)12-5-3-7-20-11-12/h3,5,7,9-11,13,18-19,21H,4,6,8H2,1-2H3/t13-,18+,19-/m1/s1 |
Clave InChI |
CBPNGLZMKPRBBU-ZNZDAUKMSA-N |
SMILES isomérico |
COC1=C(C=C2[C@H]3[C@H](CCCN3)[C@@H](C2=C1)C4=CN=CC=C4)OC |
SMILES canónico |
COC1=C(C=C2C3C(CCCN3)C(C2=C1)C4=CN=CC=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


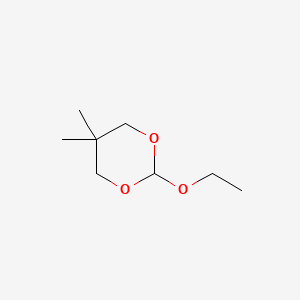

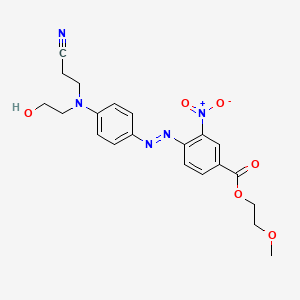
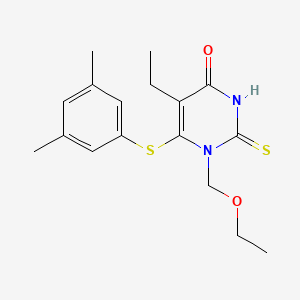
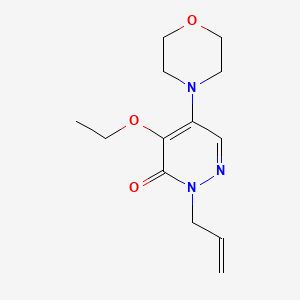
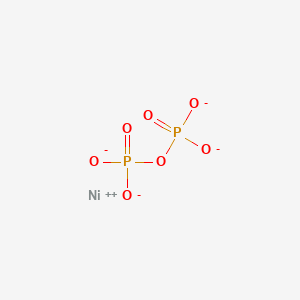
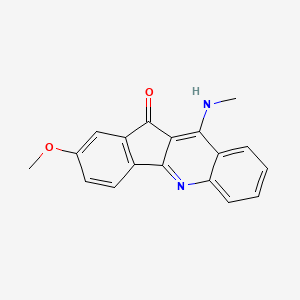
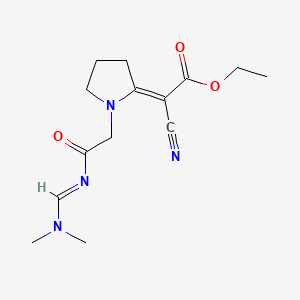
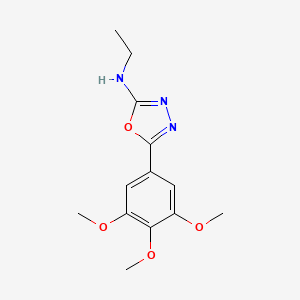
![Ethyl 4-[[4-[[2-(allyloxy)ethoxy]carbonyl]phenyl]azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B12708024.png)
